REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].C[C:11]1[C:16]([CH3:17])=[CH:15][C:14]([CH3:18])=[C:13](C)[N:12]=1>>[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].[N:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[C:16]([CH3:17])[CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C=C1C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C(=CC(=C1)C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].C[C:11]1[C:16]([CH3:17])=[CH:15][C:14]([CH3:18])=[C:13](C)[N:12]=1>>[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].[N:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[C:16]([CH3:17])[CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C=C1C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C(=CC(=C1)C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |